An In-depth Technical Guide to the Synthesis and Characterization of 6-(Ethanesulfonyl)pyridine-3-boronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 6-(Ethanesulfonyl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 6-(Ethanesulfonyl)pyridine-3-boronic acid (CAS No: 1256345-84-2). This compound is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics, due to the presence of both a pyridine ring, a common scaffold in pharmaceuticals, and an electron-withdrawing ethanesulfonyl group which can modulate physicochemical properties and biological activity.[1][2] This document outlines a plausible multi-step synthetic route, detailed experimental protocols, and expected characterization data.
Introduction
Pyridine-based boronic acids are pivotal reagents in modern organic synthesis, most notably for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][3] This versatility has established them as essential components in the drug discovery pipeline for the construction of complex molecular architectures.[2] The incorporation of a sulfonyl group can further enhance the therapeutic potential of a molecule by improving metabolic stability, increasing polarity, and providing hydrogen bond accepting capabilities, which can lead to stronger interactions with biological targets.[4][5][6][7][8]
6-(Ethanesulfonyl)pyridine-3-boronic acid combines these features, making it a desirable building block for creating novel compounds with potential applications in various therapeutic areas, including oncology and infectious diseases.[2][9] This guide details a proposed synthetic pathway and the analytical methods for the comprehensive characterization of this compound.
Proposed Synthesis
Caption: Proposed synthetic workflow for 6-(Ethanesulfonyl)pyridine-3-boronic acid.
Physicochemical Properties
| Property | Value |
| CAS Number | 1256345-84-2 |
| Molecular Formula | C₇H₁₀BNO₄S |
| Molecular Weight | 215.04 g/mol |
| Appearance | White to off-white solid (predicted) |
| Purity | ≥97% (typical) |
Experimental Protocols
Step 1: Synthesis of 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
This step involves a palladium-catalyzed Miyaura borylation of 2,5-dichloropyridine.
Caption: Workflow for the Miyaura borylation of 2,5-dichloropyridine.
Procedure:
-
To an oven-dried flask, add 2,5-dichloropyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the title compound.[10]
Step 2: Synthesis of 6-(Ethylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
This step involves a nucleophilic aromatic substitution with sodium ethanethiolate.
Procedure:
-
Prepare sodium ethanethiolate by adding ethanethiol (1.2 eq) to a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C.
-
To this solution, add a solution of 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify by column chromatography to yield the desired ethylthio-substituted pyridine.
Step 3: Synthesis of 6-(Ethanesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
The sulfide is oxidized to the corresponding sulfone.
Procedure:
-
Dissolve 6-(ethylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography to obtain the ethanesulfonyl-substituted product.
Step 4: Synthesis of 6-(Ethanesulfonyl)pyridine-3-boronic acid
This final step is the deprotection of the pinacol ester to yield the free boronic acid.[11][12][13][14]
Procedure:
-
Dissolve the 6-(ethanesulfonyl)-3-(pinacolato)pyridine (1.0 eq) in a mixture of acetone and water (e.g., 4:1).
-
Add an aqueous solution of HCl (2M, 2.0 eq) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-(Ethanesulfonyl)pyridine-3-boronic acid.[11][12][13][14]
Characterization Data (Illustrative)
The following tables summarize the expected characterization data for 6-(Ethanesulfonyl)pyridine-3-boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.90 (s, 1H) | H-2 |
| ~8.20 (d, 1H) | H-4 |
| ~7.90 (d, 1H) | H-5 |
| ~3.40 (q, 2H) | -SO₂CH₂CH₃ |
| ~1.20 (t, 3H) | -SO₂CH₂CH₃ |
| ~8.50 (br s, 2H) | B(OH)₂ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The C-B signal in ¹³C NMR is often broad.[15][16][17][18]
Mass Spectrometry (MS)
| Technique | Expected [M+H]⁺ | Key Fragmentation Ions (m/z) |
| ESI-MS | 216.05 | 198 ([M+H - H₂O]⁺), 152 ([M+H - SO₂Et]⁺) |
Note: Boronic acids can sometimes be challenging to analyze by MS and may form adducts or dehydrate.[19][20][21][22][23]
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 (broad) | O-H stretch (B-OH) |
| ~3100-3000 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch |
| ~1600, 1470 | Aromatic C=C and C=N stretch |
| ~1350-1300 | Asymmetric SO₂ stretch |
| ~1150-1120 | Symmetric SO₂ stretch |
| ~1050 | B-O stretch |
Note: The presence of a strong, broad O-H stretch and characteristic SO₂ stretches are key diagnostic peaks.[24][25][26][27][28]
Applications in Drug Discovery
6-(Ethanesulfonyl)pyridine-3-boronic acid is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Role in the drug discovery process.
The primary application is in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with a wide range of aryl and heteroaryl halides or triflates to generate biaryl structures. These structures are common motifs in many kinase inhibitors and other targeted therapies. The sulfonyl group can act as a key pharmacophoric element, engaging in hydrogen bonding with the target protein and improving the pharmacokinetic profile of the resulting compound.[4][5][6][7][8]
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of 6-(Ethanesulfonyl)pyridine-3-boronic acid. The outlined multi-step synthesis is based on well-established and reliable chemical transformations. The characterization data, while illustrative, provides a clear set of expectations for researchers working with this compound. As a versatile building block, 6-(Ethanesulfonyl)pyridine-3-boronic acid holds significant potential for the discovery and development of novel small molecule therapeutics.
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